12-Octadecanoyloxy-octadecanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

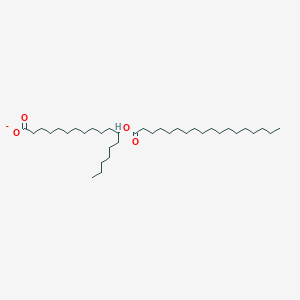

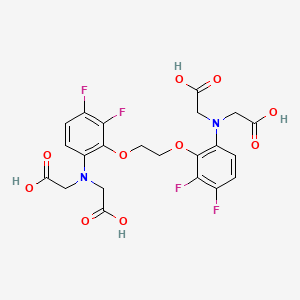

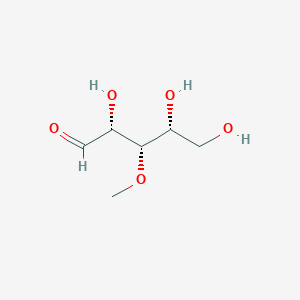

12-(octadecanoyloxy)octadecanoate is a monocarboxylic acid anion that is the conjugate base of 12-(octadecanoyloxy)octadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 12-(octadecanoyloxy)octadecanoic acid.

科学研究应用

Organogel Research and Applications

12-Octadecanoyloxy-octadecanoate, along with its structural analogs, has been studied for its organogelation properties. Research conducted by Wright and Marangoni (2011) highlights the use of hydroxylated fatty acids like ricinelaidic acid (a derivative of 12-Hydroxy Stearic Acid) in gelling triacylglycerol-based vegetable oils. This organogelation process is influenced by factors such as temperature, concentration, and oil purity. Such organogels have practical applications in cosmetics, lubricating greases, and coatings due to their ability to form long, rigid fibers through hydrogen bonding, contributing to their gel-like structure and stability (Wright & Marangoni, 2011).

Polymerization and Copolymerization

The radical polymerization of 12-Octadecanoyloxy-octadecanoate derivatives has been explored, as in the study by Seno, Fukui, and Sato (2001), where the kinetics and mechanisms of polymerization were examined. This research contributes to the understanding of how such compounds can be polymerized and potentially used in creating new polymeric materials, which could have applications in various industrial sectors, including materials science and engineering (Seno, Fukui, & Sato, 2001).

Thermal Properties and Applications in Phase Change Materials

The study of the thermal conductivity of octadecanoic acid, a closely related compound, provides insights into the thermal transport properties of such fatty acids when used as phase change materials (PCMs) for heat storage. Zou, Qiu, Feng, and Zhang (2019) conducted molecular dynamics studies to understand the size-dependent thermal conductivity of octadecanoic acid in various forms, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage applications (Zou, Qiu, Feng, & Zhang, 2019).

Biolubricant Development

Research on the modification of oleic acid-based triester derivatives, as outlined by Salih, Salimon, and Yousif (2012), showcases the potential of 12-Octadecanoyloxy-octadecanoate and its derivatives in developing synthetic biolubricant basestocks. These derivatives exhibit favorable properties such as low pour points and high oxidation stability, making them suitable for industrial fluid applications in varying temperature conditions (Salih, Salimon, & Yousif, 2012).

属性

产品名称 |

12-Octadecanoyloxy-octadecanoate |

|---|---|

分子式 |

C36H69O4- |

分子量 |

565.9 g/mol |

IUPAC 名称 |

12-octadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)/p-1 |

InChI 键 |

HCUIHIKPUYHKSQ-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

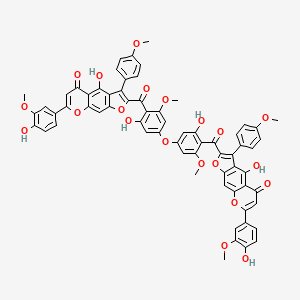

![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)

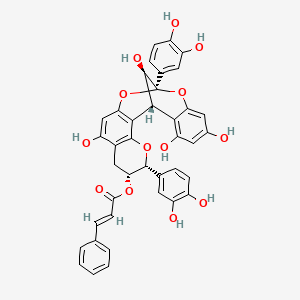

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

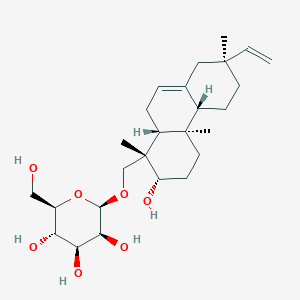

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)